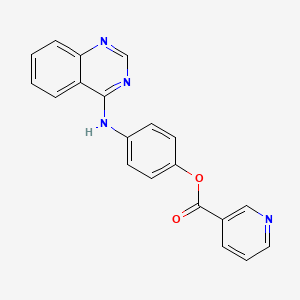

4-(4-quinazolinylamino)phenyl nicotinate

Description

4-(4-Quinazolinylamino)phenyl nicotinate is a heterocyclic compound featuring a quinazoline-amino group linked to a phenyl nicotinate core. These analogs are synthesized via condensation reactions, characterized by elemental analysis, FT-IR, NMR spectroscopy, and evaluated for mesomorphic behavior using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) . Computational methods like density functional theory (DFT) are often employed to predict molecular geometry and thermodynamic parameters .

Properties

IUPAC Name |

[4-(quinazolin-4-ylamino)phenyl] pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2/c25-20(14-4-3-11-21-12-14)26-16-9-7-15(8-10-16)24-19-17-5-1-2-6-18(17)22-13-23-19/h1-13H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYVJARHUGSMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Schiff Base Derivatives: 4-(4-(Alkoxy)phenylimino)methyl)phenyl Nicotinate (An)

Structural Features :

Mesomorphic Behavior :

- Phase Transitions : Exhibits nematic phases, with transition temperatures influenced by alkoxy chain length. For example, the hexyloxy derivative (A6) shows a melting point of 131.0°C and enantiotropic nematic phases .

- Optical Properties : Textures observed via POM confirm nematic ordering, characterized by threaded or schlieren patterns .

Computational Insights :

Comparison with Target Compound :

H-Bonded Supramolecular Complexes: 4-(4-(Hexyloxyphenyliminomethyl)phenyl Nicotinate (I6)

Structural Features :

Mesomorphic Behavior :

Computational Insights :

Comparison with Target Compound :

- Supramolecular H-bonding introduces additional stabilization, which the target compound may lack unless functionalized with H-bond acceptors/donors.

Azo-Linked Derivatives: 4-(4-(Hexyloxy)phenylazo)methyl)phenyl Nicotinate

Structural Features :

- Core Structure: Phenyl nicotinate with an azo (-N=N-) linkage instead of an imine or amino group .

- Key Differences : The azo group confers photoresponsive properties absent in the target compound.

Mesomorphic Behavior :

Comparison with Target Compound :

- The azo group’s photoresponsiveness offers tunable properties, whereas the quinazolinylamino group may enhance thermal stability via aromatic interactions.

Thieno[2,3-d]pyrimidin Derivatives: 4-{(E)-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenyl Nicotinate

Structural Features :

- Core Structure: Phenyl nicotinate fused with a thienopyrimidine ring system .

- Key Differences: The quinazolinylamino group is replaced by a sulfur-containing heterocycle.

Computational Insights :

Comparison with Target Compound :

- The sulfur atom and fused ring system may enhance polarizability and mesophase stability, though direct mesomorphic data are unavailable.

Data Tables

Table 1: Structural and Mesomorphic Comparison of Nicotinate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.